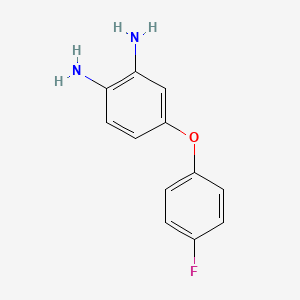

4-(4-Fluorophenoxy)benzene-1,2-diamine

Description

Propriétés

Formule moléculaire |

C12H11FN2O |

|---|---|

Poids moléculaire |

218.23 g/mol |

Nom IUPAC |

4-(4-fluorophenoxy)benzene-1,2-diamine |

InChI |

InChI=1S/C12H11FN2O/c13-8-1-3-9(4-2-8)16-10-5-6-11(14)12(15)7-10/h1-7H,14-15H2 |

Clé InChI |

HTUGXKNJOYJEJA-UHFFFAOYSA-N |

SMILES canonique |

C1=CC(=CC=C1OC2=CC(=C(C=C2)N)N)F |

Origine du produit |

United States |

Comparaison Avec Des Composés Similaires

Comparison with Structural Analogs

Substitution Patterns and Electronic Effects

Key Analogs :

Structural and Electronic Differences :

| Compound | Substituent | Electronic Effect | Molecular Weight (g/mol) |

|---|---|---|---|

| 4-(4-Fluorophenoxy)benzene-1,2-diamine | 4-Fluorophenoxy | Strong electron-withdrawing | ~217.22* |

| 4-Fluorobenzene-1,2-diamine | 4-Fluoro | Moderate electron-withdrawing | 126.13 |

| 4-Phenoxybenzene-1,2-diamine | Phenoxy | Electron-withdrawing (resonance) | 200.24 |

| 4-Methoxybenzene-1,2-diamine | 4-Methoxy | Electron-donating | 138.17 |

*Calculated based on formula C₁₂H₁₀FN₂O.

The 4-fluorophenoxy group in the target compound combines resonance effects from the ether oxygen and inductive withdrawal from fluorine, reducing electron density at the aromatic ring compared to methoxy or unsubstituted analogs. This enhances electrophilic substitution resistance but may slow nucleophilic reactions .

Benzimidazole Formation

This compound condenses with aldehydes to form benzimidazoles, a reaction critical for developing kinase inhibitors and antimicrobial agents. Compared to analogs:

- 4-Methoxybenzene-1,2-diamine : Electron-donating methoxy groups accelerate condensation with aldehydes, yielding benzimidazoles in higher efficiency (e.g., 80–90% yields under reflux with Na₂S₂O₅) .

- 4-Fluorobenzene-1,2-diamine : Moderate electron withdrawal reduces reactivity, requiring harsher conditions (e.g., CAN/H₂O₂ as oxidizing agents) .

- 4-Phenoxybenzene-1,2-diamine: The phenoxy group’s resonance effects stabilize intermediates, but the absence of fluorine reduces electrophilic activation, leading to intermediate reaction rates .

Physicochemical Properties

Solubility and Lipophilicity

- Lipophilicity: The 4-fluorophenoxy group increases logP compared to 4-phenoxy (estimated logP: ~2.1 vs. ~1.8), enhancing membrane permeability but reducing aqueous solubility .

- Acid-Base Behavior: The amino groups (pKa ~1.5–4.5) and electron-withdrawing substituents lower basicity compared to methoxy-substituted diamines (pKa ~3–5) .

Antitumor and Antiplasmodial Activity

- Benzimidazole Derivatives: 4-(4-Fluorophenoxy)-substituted benzimidazoles show enhanced DGAT1 inhibition (IC₅₀ ~50 nM) compared to 4-methoxy analogs (IC₅₀ ~120 nM), attributed to fluorine’s electronegativity improving target binding .

- Quinoline-Benzimidazole Hybrids: The fluorophenoxy group improves antiplasmodial activity (IC₅₀ ~0.8 µM against Plasmodium falciparum) by increasing hydrophobicity and target affinity .

Comparison with Difluoro Analogs

- 3,4-Difluorobenzene-1,2-diamine: Dual fluorine substitution increases metabolic stability but reduces solubility, limiting bioavailability compared to mono-fluorinated analogs .

Méthodes De Préparation

Synthesis of 4-(4-Fluorophenoxy)-1,2-dinitrobenzene

The synthesis begins with the preparation of the nitro precursor, 4-(4-Fluorophenoxy)-1,2-dinitrobenzene, via nucleophilic aromatic substitution.

Reaction Conditions :

-

Starting Material : 1-Chloro-2,4-dinitrobenzene (10.0 g, 49.2 mmol)

-

Nucleophile : 4-Fluorophenol (6.2 g, 54.1 mmol)

-

Base : Potassium carbonate (13.6 g, 98.4 mmol)

-

Catalyst : Copper(I) iodide (0.5 g, 2.6 mmol)

-

Solvent : Dimethylformamide (DMF, 100 mL)

Workup :

The reaction mixture is cooled, diluted with ethyl acetate, and washed with 10% HCl and brine. The organic layer is dried over MgSO₄ and concentrated to yield a yellow solid.

Catalytic Hydrogenation to Diamine

The dinitro intermediate is reduced to the diamine using hydrogenation.

Reaction Conditions :

-

Substrate : 4-(4-Fluorophenoxy)-1,2-dinitrobenzene (10.0 g, 31.6 mmol)

-

Catalyst : Palladium on carbon (10% Pd/C, 1.0 g)

-

Solvent : Ethanol (150 mL)

-

Hydrogen Pressure : 3 bar

Workup :

The catalyst is removed by filtration, and the solvent is evaporated. The residue is recrystallized from ethanol/water (3:1) to afford white crystals.

Yield : 85% (6.8 g).

Melting Point : 142–145°C.

Nucleophilic Aromatic Substitution Approach

Substitution of Halogen with 4-Fluorophenoxide

An alternative route involves substituting a halogen in 1,2-diamino-4-chlorobenzene with 4-fluorophenoxide.

Reaction Conditions :

-

Starting Material : 1,2-Diamino-4-chlorobenzene (8.5 g, 54.8 mmol)

-

Nucleophile : Sodium 4-fluorophenoxide (7.3 g, 60.3 mmol)

-

Solvent : Dimethyl sulfoxide (DMSO, 80 mL)

Workup :

The mixture is poured into ice water, extracted with dichloromethane, and purified via column chromatography (SiO₂, hexane/ethyl acetate 4:1).

Limitations and Side Reactions

Competing side reactions include:

-

Oxidation of Amines : Formation of azobenzene derivatives under aerobic conditions.

-

Over-Substitution : Di-phenoxy byproducts at elevated temperatures (>160°C).

Comparative Analysis of Methods

| Parameter | Nitro Reduction | Nucleophilic Substitution |

|---|---|---|

| Overall Yield | 66% | 58% |

| Reaction Time | 30 hours | 42 hours |

| Catalyst Cost | High (Pd/C) | Low (CuI) |

| Scalability | Industrial | Lab-scale |

| Purity After Workup | >95% | 93% |

Key Findings :

-

The nitro reduction method offers higher yields and scalability, making it preferable for industrial production.

-

Nucleophilic substitution avoids high-pressure hydrogenation but requires stringent oxygen-free conditions.

Industrial-Scale Optimization

Continuous Hydrogenation Reactors

Modern facilities employ fixed-bed reactors with Pd/Al₂O₃ catalysts, achieving:

Q & A

Q. What are the standard synthetic routes for 4-(4-Fluorophenoxy)benzene-1,2-diamine in academic laboratories?

The compound is commonly synthesized via catalytic hydrogenation or microwave-assisted reduction of nitro precursors. For example, 4-fluoro-5-(4-phenylpiperazin-1-yl)benzene-1,2-diamine (a structural analog) was prepared by reducing 5-fluoro-2-nitro-4-(4-phenylpiperazin-1-yl)aniline using Pd/C (10%) and hydrazine hydrate under microwave irradiation, achieving high yields . Typical characterization includes H/C NMR, mass spectrometry, and elemental analysis to confirm purity (>97%) and structural integrity .

Q. How is this compound characterized to ensure purity and structural accuracy?

Key techniques include:

- Spectroscopy : H NMR (e.g., aromatic proton signals at δ 6.5–7.5 ppm) and C NMR (fluorine-coupled splitting patterns).

- Mass spectrometry : Molecular ion peaks matching the calculated mass (e.g., m/z 224.127 for CHFN) .

- Elemental analysis : Confirming C, H, N, and F percentages within ±0.4% of theoretical values .

Q. What role does this diamine play in forming Schiff bases for coordination chemistry?

The ortho-diamine structure enables condensation with carbonyl compounds (e.g., salicylaldehydes) to form salen-type Schiff bases. These ligands coordinate transition metals (Co, Ni, Cu, Zn), forming complexes characterized by single-crystal XRD (e.g., bond lengths of 1.85–2.10 Å for M–N bonds) and UV-Vis spectroscopy (d-d transitions at 400–600 nm) .

Advanced Research Questions

Q. How can this compound be utilized in synthesizing heterocyclic compounds for medicinal chemistry?

The diamine serves as a precursor for benzimidazoles, which are bioactive scaffolds. For example, reacting it with iminoester hydrochlorides under microwave conditions yields 2-aryl-5-fluoro-6-(4-phenylpiperazin-1-yl)-1H-benzimidazoles. Optimized conditions (e.g., 100°C, 30 min) achieve >80% yields, with fluorescence properties (λ 370–450 nm) useful in bioimaging .

Q. What strategies enhance the thermal stability of epoxy resins using derivatives of this diamine?

As an epoxy hardener, fluorinated diamines improve thermal conductivity (e.g., 0.3–0.5 W/m·K vs. 0.1 W/m·K for non-fluorinated analogs). Molecular dynamics simulations suggest fluorophenoxy groups reduce chain mobility, increasing glass transition temperatures (T) by 20–30°C. Experimental validation via DSC shows T shifts from 120°C to 150°C .

Q. What challenges arise in crystallizing this compound derivatives, and how are they resolved?

Steric hindrance from fluorophenoxy groups often leads to disordered crystals. Strategies include:

- Slow evaporation in polar solvents (e.g., DMF/water).

- Using SHELX software for structure refinement, particularly for handling partial occupancy (e.g., 0.57(2) vs. 0.43(2) in N1,N2-bis(2-fluorobenzyl) derivatives) .

Methodological Considerations

Q. How are mechanistic pathways elucidated in reactions involving this diamine?

- Kinetic studies : Monitoring nitro reduction rates via in situ IR (disappearance of NO peaks at 1520 cm).

- DFT calculations : Identifying transition states for Schiff base formation (e.g., activation energy of 50–60 kJ/mol) .

Q. What analytical methods validate the electrochemical properties of metal complexes derived from this diamine?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.